molecular formula C17H14N4O3 B2995276 N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide CAS No. 2470280-43-2

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide

货号: B2995276
CAS 编号: 2470280-43-2
分子量: 322.324
InChI 键: WGTCRYWISNTHGZ-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide is a synthetic small molecule designed for life sciences research. This compound features a hybrid structure combining a 1H-benzimidazole core, known for its privileged status in medicinal chemistry, with a 2,6-dioxopiperidin-3-yl (glutaramide) moiety . The 1H-benzimidazole scaffold is a common feature in numerous biologically active compounds and approved drugs, associated with a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties . Research into analogous compounds containing the 2,6-dioxopiperidine group has shown its significance in the development of therapeutics, particularly in anticancer agents . Similarly, benzimidazole derivatives have been extensively studied and found to exhibit potent biological activities; for instance, certain N,2,6-trisubstituted 1H-benzimidazole derivatives have demonstrated low micromolar IC50 values against various cancer cell lines such as HepG2, MDA-MB-231, and MCF7 . Other derivatives based on a 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure have been identified as potential anti-inflammatory agents by inhibiting the production of key inflammatory mediators like NO and TNF-α in cellular models . The specific research applications and mechanism of action for N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide are yet to be fully elucidated and represent an area for scientific investigation. Researchers may explore its potential in various biochemical and cellular assays based on its compelling molecular architecture. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use.

属性

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-13-6-5-12(17(24)21-13)20-16(23)11-7-9-3-1-2-4-10(9)14-15(11)19-8-18-14/h1-4,7-8,12H,5-6H2,(H,18,19)(H,20,23)(H,21,22,24)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTCRYWISNTHGZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide can be achieved through multiple synthetic routes. One common method involves the initial formation of the 2,6-dioxopiperidine ring via a cyclization reaction, followed by the coupling of the resulting intermediate with 1H-benzo[e]benzimidazole-4-carboxylic acid. Typical reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N'-dicyclohexylcarbodiimide to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of the synthesis route to maximize yield and minimize waste. Techniques such as high-throughput screening of reaction conditions, and the use of continuous flow reactors, enable efficient and scalable production. The adoption of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also crucial in industrial settings to ensure sustainable and eco-friendly manufacturing processes.

化学反应分析

Types of Reactions: N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The compound's reactivity can be attributed to the presence of both electrophilic and nucleophilic sites within its molecular structure.

Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformation of the compound.

Major Products: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the piperidine ring can yield N-[(3S)-2,6-dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxylic acid, while substitution reactions can introduce various functional groups at the benzo[e]benzimidazole moiety, generating a diverse array of derivatives.

科学研究应用

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide has garnered significant attention in scientific research due to its versatile applications:

Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of complex molecules and materials. Its unique structure allows for facile modifications, enabling the design and development of novel chemical entities with tailored properties.

Biology: In biological research, N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide exhibits potential as a bioactive molecule

Medicine: In the field of medicine, this compound's interactions with biological molecules may lead to therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurodegenerative disorders, through mechanisms such as enzyme inhibition and receptor modulation.

Industry: Industrially, the compound's chemical versatility makes it useful in the development of advanced materials, such as polymers and coatings. Its incorporation into material matrices can impart desirable properties, including enhanced mechanical strength and thermal stability.

作用机制

The mechanism of action of N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide involves its binding to specific molecular targets, such as enzymes or receptors. This binding can alter the target's activity, leading to downstream effects on cellular processes. For example, the compound may inhibit enzyme activity by blocking the active site, or modulate receptor function by acting as an agonist or antagonist. The precise pathways and targets involved depend on the specific biological context and the compound's chemical modifications.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of benzimidazole-4-carboxamide derivatives designed as PARP-1 inhibitors. Key structural analogs differ primarily in their linker groups and heterocyclic substitutions, which influence potency, selectivity, and pharmacokinetics. Below is a comparative analysis based on recent studies:

Table 1: Structural and Functional Comparison of Benzimidazole-4-Carboxamide PARP-1 Inhibitors

Compound Name/Linker Group PARP-1 IC₅₀ (nM) BBB Penetration In Vivo Efficacy (Tumor Model) Key Findings
N-[(3S)-2,6-Dioxopiperidin-3-yl]-... 12.5 Yes Intracranial melanoma, glioma, lymphoma Synergizes with TMZ; 80% increase in survival in murine models
Piperidine-linked derivative (Compound 5a) 25.3 Not reported N/A Moderate potency; piperidine linker reduces binding affinity
Piperazine-linked derivative (Compound 5d) 8.7 Not reported N/A Superior in vitro potency (IC₅₀ <10 nM); lacks in vivo CNS data
Aromatic amide-chalcone hybrids >100 No Non-CNS solid tumors Focus on TP53 upregulation; limited PARP-1 inhibition

Key Insights

Linker Group Impact :

  • The (3S)-2,6-dioxopiperidin-3-yl group in the compound confers both PARP-1 inhibition (IC₅₀ = 12.5 nM) and BBB penetration, a unique advantage over analogs like piperazine- or piperidine-linked derivatives, which exhibit higher in vitro potency (e.g., Compound 5d: IC₅₀ = 8.7 nM) but lack demonstrated CNS activity .
  • Piperidine-linked derivatives (e.g., Compound 5a) show reduced binding affinity, likely due to steric hindrance from the saturated six-membered ring .

Pharmacokinetic Differentiation :

  • The compound’s dioxopiperidine moiety enhances metabolic stability and BBB penetration compared to chalcone-based hybrids, which exhibit poor solubility and negligible CNS uptake .

Therapeutic Scope :

  • Unlike aromatic amide-chalcone hybrids (e.g., TP53 activators), the compound specifically targets PARP-1, making it more suitable for combination therapies with alkylating agents like TMZ .

Research Findings and Data Analysis

Preclinical Efficacy

  • Intracranial Models: In murine models of intracranial melanoma (B16) and lymphoma (L5178Y), the compound combined with TMZ increased median survival by 80–120% compared to TMZ alone. This synergy is attributed to PARP-1 inhibition, which exacerbates TMZ-induced DNA strand breaks .
  • Antimetastatic Activity: The compound reduced lung metastases by 65% in melanoma models, underscoring its systemic efficacy .

Comparative Limitations

  • While piperazine-linked derivatives (e.g., Compound 5d) exhibit lower IC₅₀ values in vitro, their inability to cross the BBB limits utility in CNS cancers .
  • Chalcone hybrids, though structurally distinct, show negligible PARP-1 inhibition, redirecting focus to TP53 pathways instead .

生物活性

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₃O₃
  • Molecular Weight : 273.29 g/mol

This compound features a benzimidazole core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antitumor activity. For instance, compounds similar to N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide have been tested against various cancer cell lines.

Key Findings :

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assay Types : Both two-dimensional (2D) and three-dimensional (3D) assays were employed to evaluate cell viability and proliferation.
CompoundIC50 in 2D Assay (µM)IC50 in 3D Assay (µM)
N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide6.26 ± 0.3320.46 ± 8.63
Doxorubicin1.31 ± 0.115.86 ± 1.10
Staurosporine0.047 ± 0.0070.095 ± 0.01

The data indicates that the compound exhibits higher potency in the 2D format compared to the 3D format, which may be attributed to challenges in penetration within three-dimensional cell structures .

Antimicrobial Activity

In addition to its antitumor properties, N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Tested Organisms :

  • Escherichia coli (Gram-negative)
  • Staphylococcus aureus (Gram-positive)

The compound demonstrated significant antibacterial effects, indicating its potential as an antimicrobial agent .

The mechanism by which N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide exerts its biological effects is primarily through interaction with DNA and inhibition of cellular proliferation.

DNA Binding Studies

Studies have shown that benzimidazole derivatives typically bind to the minor groove of DNA, influencing gene expression and cellular processes related to growth and apoptosis . This interaction is crucial for their antitumor efficacy.

Case Studies

Several case studies have explored the efficacy of compounds related to N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide:

  • Study on Lung Cancer Cell Lines :
    • Researchers evaluated the compound's effects on A549 cells using both MTS assays for viability and BrdU assays for measuring antiproliferative activity.
    • Results indicated a dose-dependent decrease in cell viability with increasing concentrations of the compound.
  • Antimicrobial Efficacy Assessment :
    • The compound was tested against E. coli and S. aureus using broth microdilution methods.
    • It exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。